

# A Comprehensive Guide to the Total Synthesis of Calpinactam

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## Compound of Interest

Compound Name: *Calpinactam*

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## Introduction

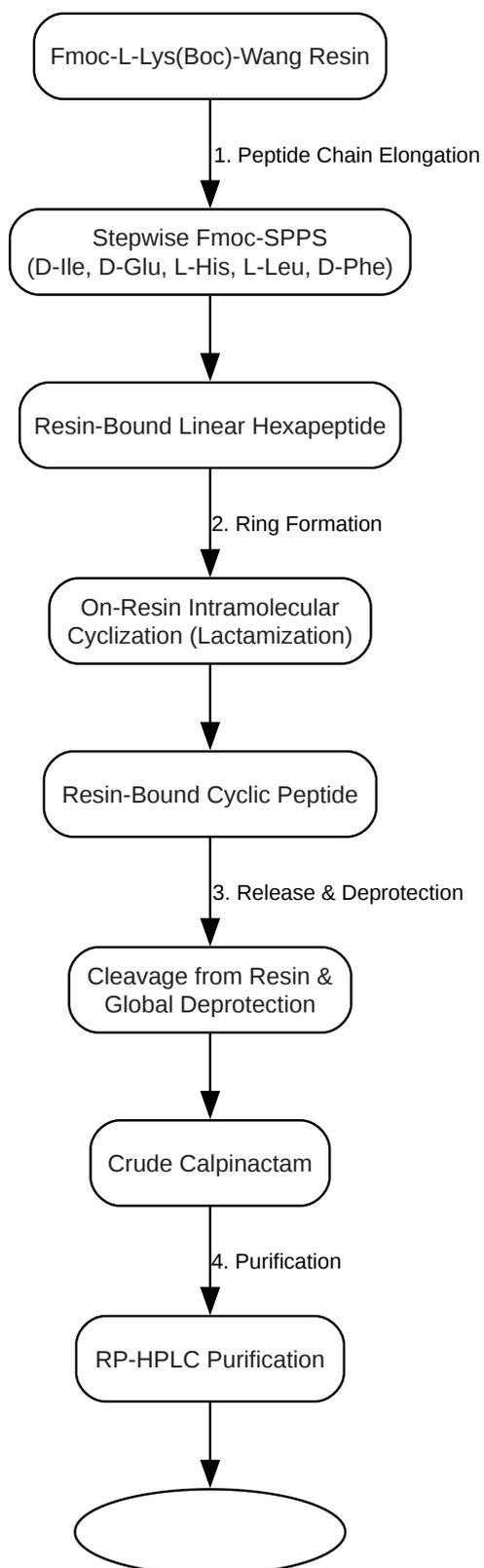
**Calpinactam** is a naturally occurring cyclic hexapeptide first isolated from the culture broth of the fungus *Mortierella alpina* FKI-4905.[1][2] It has garnered significant interest within the scientific community due to its selective and potent antimycobacterial activity.[1][2] Specifically, **Calpinactam** has demonstrated notable inhibitory effects against *Mycobacterium smegmatis* and *Mycobacterium tuberculosis*, with reported Minimum Inhibitory Concentration (MIC) values of 0.78  $\mu\text{g/mL}$  and 12.5  $\mu\text{g/mL}$ , respectively.[1][2] The unique structure of **Calpinactam** features a C-terminal  $\epsilon$ -caprolactam ring formed from a lysine residue, a motif that contributes to its biological activity.[1] The total synthesis of **Calpinactam** is crucial for confirming its absolute stereochemistry, enabling the production of analogues for structure-activity relationship (SAR) studies, and providing a scalable route for further preclinical and clinical investigations.[3]

This document provides a detailed, step-by-step protocol for the total synthesis of **Calpinactam** utilizing Fmoc-based solid-phase peptide synthesis (SPPS), a robust and widely adopted methodology for peptide assembly.[4]

## Synthetic Strategy

The total synthesis of **Calpinactam** is strategically designed around a solid-phase approach, which offers significant advantages in terms of ease of purification and procedural efficiency.

The synthesis commences with an Fmoc-L-Lys(Boc)-Wang resin, onto which the linear hexapeptide is assembled in a stepwise manner. The sequence of amino acid coupling is as follows: D-Isoleucine, D-Glutamic acid, L-Histidine, L-Leucine, and finally D-Phenylalanine. Following the assembly of the linear peptide, an on-resin intramolecular cyclization is performed to form the characteristic caprolactam ring. The final step involves the cleavage of the cyclic peptide from the solid support and the simultaneous removal of all side-chain protecting groups. The crude product is then purified by reverse-phase high-performance liquid chromatography (RP-HPLC) to yield the desired **Calpinactam**.



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Caption: Overall workflow for the solid-phase total synthesis of **Calpinactam**.

## Materials and Reagents

| Reagent                            | Supplier | CAS Number  | Notes   |
|------------------------------------|----------|-------------|---|
| Fmoc-L-Lys(Boc)-Wang resin         | Various  | -           | Pre-loaded resin, 100-200 mesh. <a href="#">[5]</a> <a href="#">[6]</a>   |
| Fmoc-D-Phe-OH                      | Various  | 86123-10-6  | N- $\alpha$ -Fmoc protected D-Phenylalanine. <a href="#">[3]</a> <a href="#">[7]</a> <a href="#">[8]</a>  |
| Fmoc-L-Leu-OH                      | Various  | 35661-60-0  | N- $\alpha$ -Fmoc protected L-Leucine. <a href="#">[9]</a> <a href="#">[10]</a> <a href="#">[11]</a> <a href="#">[12]</a> <a href="#">[13]</a>                                  |
| Fmoc-L-His(Trt)-OH                 | Various  | 109425-51-6 | N- $\alpha$ -Fmoc, N-im-Trityl protected L-Histidine. <a href="#">[6]</a> <a href="#">[14]</a> <a href="#">[15]</a>   |
| Fmoc-D-Glu(OtBu)-OH                | Various  | 104091-08-9 | N- $\alpha$ -Fmoc, $\gamma$ -tert-butyl ester protected D-Glutamic acid. <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[16]</a> <a href="#">[17]</a> <a href="#">[18]</a> |
| Fmoc-D-Ile-OH                      | Various  | 143688-83-9 | N- $\alpha$ -Fmoc protected D-Isoleucine. <a href="#">[5]</a> <a href="#">[19]</a> <a href="#">[20]</a> <a href="#">[21]</a>  |
| N,N'-Diisopropylcarbodiimide (DIC) | Various  | 693-13-0    | Coupling reagent. <a href="#">[22]</a> <a href="#">[23]</a> <a href="#">[24]</a> <a href="#">[25]</a>   |
| OxymaPure®                         | Various  | 3849-21-6   | Coupling additive. <a href="#">[4]</a> <a href="#">[26]</a> <a href="#">[27]</a>  |
| Piperidine                         | Various  | 110-89-4    | Reagent for Fmoc deprotection. <a href="#">[28]</a> <a href="#">[29]</a> <a href="#">[30]</a> <a href="#">[31]</a>  |
| N,N-Dimethylformamide (DMF)        | Various  | 68-12-2     | Solvent for SPPS.   |

|                                |         |           |  |
|--------------------------------|---------|-----------|--|
| Dichloromethane (DCM)          | Various | 75-09-2   | Solvent for washing.                                   |
| Trifluoroacetic acid (TFA)     | Various | 76-05-1   | Reagent for cleavage and deprotection.[32]<br>[33][34] |
| Triisopropylsilane (TIS)       | Various | 6485-79-6 | Cation scavenger for cleavage.[35][36]                 |
| Acetonitrile (ACN), HPLC grade | Various | 75-05-8   | Solvent for HPLC purification.                         |
| Water, Milli-Q or equivalent   | -       | 7732-18-5 | For HPLC and reagent preparation.                      |

## Experimental Protocols

### Part 1: Solid-Phase Peptide Synthesis (SPPS) of the Linear Hexapeptide

This part of the protocol details the stepwise elongation of the peptide chain on the solid support. The process involves iterative cycles of Fmoc deprotection and amino acid coupling.

#### 1.1 Resin Preparation and Swelling

- Place Fmoc-L-Lys(Boc)-Wang resin (1.0 g, ~0.5 mmol) in a peptide synthesis vessel.
- Add N,N-Dimethylformamide (DMF, 10 mL) to the resin.
- Gently agitate the resin suspension for 30 minutes at room temperature to allow for complete swelling of the resin beads.
- After swelling, drain the DMF from the vessel.

#### 1.2 Iterative Fmoc Deprotection and Amino Acid Coupling

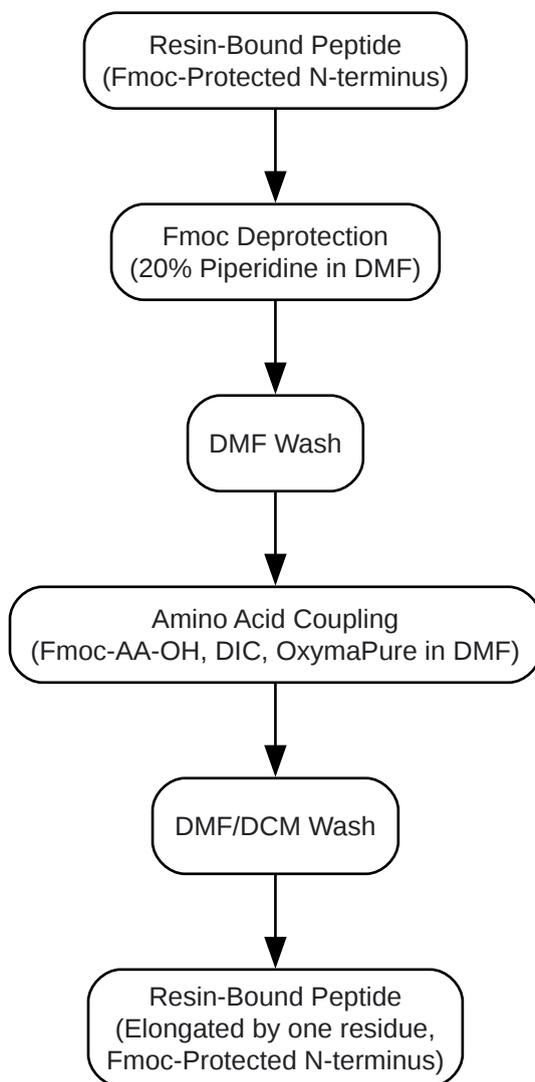
This cycle is repeated for each of the five amino acids in the sequence (D-Ile, D-Glu, L-His, L-Leu, D-Phe).

#### Fmoc Deprotection:

- To the swelled resin, add a 20% (v/v) solution of piperidine in DMF (10 mL).
- Agitate the mixture for 5 minutes at room temperature.
- Drain the piperidine solution.
- Add a fresh 10 mL aliquot of 20% piperidine in DMF and agitate for an additional 15 minutes.
- Drain the solution and wash the resin thoroughly with DMF (5 x 10 mL) to remove all traces of piperidine.

#### Amino Acid Coupling:

- In a separate vial, dissolve the next Fmoc-protected amino acid (3 equivalents, 1.5 mmol), OxymaPure® (3 equivalents, 1.5 mmol), and N,N'-Diisopropylcarbodiimide (DIC) (3 equivalents, 1.5 mmol) in DMF (5 mL).
- Allow the activation mixture to stand for 5-10 minutes at room temperature.
- Add the activated amino acid solution to the deprotected resin in the synthesis vessel.
- Agitate the reaction mixture for 2 hours at room temperature.
- After the coupling is complete, drain the reaction solution and wash the resin with DMF (3 x 10 mL) and then with Dichloromethane (DCM) (3 x 10 mL).
- (Optional but recommended) Perform a Kaiser test to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction.



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Caption: The iterative cycle of Fmoc deprotection and amino acid coupling in SPPS.

## Part 2: On-Resin Cyclization and Cleavage

### 2.1 Final N-terminal Fmoc Deprotection

- After the final amino acid (Fmoc-D-Phe-OH) has been coupled, perform the Fmoc deprotection step as described in section 1.2 to expose the N-terminal amine of the D-phenylalanine residue.
- Wash the resin thoroughly with DMF (5 x 10 mL) and then with DCM (3 x 10 mL).

- Dry the resin under a stream of nitrogen or in a vacuum desiccator.

## 2.2 On-Resin Intramolecular Cyclization (Lactamization)

- Swell the deprotected linear peptide-resin in DMF (10 mL).
- In a separate vial, prepare a solution of DIC (3 equivalents, 1.5 mmol) and OxymaPure® (3 equivalents, 1.5 mmol) in DMF (10 mL).
- Add the cyclization solution to the resin.
- Agitate the reaction mixture for 4 hours at room temperature. The pseudo-dilution effect of the solid support favors the intramolecular cyclization over intermolecular oligomerization.
- After the reaction, drain the solution and wash the resin with DMF (5 x 10 mL) and DCM (3 x 10 mL).

## 2.3 Cleavage from Resin and Global Deprotection

- Dry the resin-bound cyclic peptide under vacuum for at least 1 hour.
- Prepare the cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5% deionized water. For 1 g of resin, prepare 10 mL of the cocktail. Caution: TFA is highly corrosive. Handle with appropriate personal protective equipment in a well-ventilated fume hood.
- Add the cleavage cocktail to the dried resin in the reaction vessel.
- Gently agitate the mixture for 2-3 hours at room temperature. This step cleaves the peptide from the Wang resin and removes the Boc (from Lys), Trt (from His), and OtBu (from Glu) side-chain protecting groups.
- Filter the resin and collect the filtrate containing the crude peptide.
- Wash the resin with a small amount of fresh TFA (2 x 1 mL) and combine the filtrates.

## Part 3: Purification and Characterization

### 3.1 Precipitation and Lyophilization

- Precipitate the crude peptide by adding the TFA filtrate dropwise to a 10-fold volume of ice-cold diethyl ether.
- A white precipitate of the crude **Calpinactam** should form.
- Centrifuge the suspension to pellet the peptide.
- Decant the ether and wash the peptide pellet with cold diethyl ether twice more.
- Dry the crude peptide pellet under vacuum.
- Dissolve the dried crude peptide in a mixture of acetonitrile and water and lyophilize to obtain a fluffy white powder.

### 3.2 Purification by RP-HPLC

- Purify the crude **Calpinactam** by preparative reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column.
- A typical purification protocol would involve a linear gradient of acetonitrile in water (both containing 0.1% TFA) for elution. The exact gradient will need to be optimized based on the analytical HPLC profile of the crude product.
- Collect fractions and analyze them by analytical RP-HPLC to identify and pool the fractions containing the pure **Calpinactam**.
- Lyophilize the pooled pure fractions to obtain the final product as a white powder.

### 3.3 Characterization

The identity and purity of the synthetic **Calpinactam** should be confirmed by high-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy. The obtained data should be compared with the data reported for the natural product.

- HRMS (ESI+): Calculated for  $C_{38}H_{58}N_9O_8^+$  [M+H]<sup>+</sup>, expected m/z. The observed mass should be within a narrow tolerance (e.g., ± 5 ppm).

- NMR Spectroscopy:  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra should be recorded, and the chemical shifts should be consistent with the structure of **Calpinactam**.

## Causality and Experimental Choices

- Fmoc/tBu Strategy: The use of the Fmoc protecting group for the  $\alpha$ -amine and tert-butyl (tBu)-based protecting groups for the side chains is a cornerstone of modern SPPS. The Fmoc group is base-labile (removed by piperidine), while the tBu-based groups are acid-labile (removed by TFA). This orthogonality allows for the selective deprotection of the N-terminus for chain elongation without affecting the side-chain protecting groups.
- Wang Resin: Wang resin is a widely used solid support for the synthesis of C-terminal carboxylic acid peptides.[18] The p-alkoxybenzyl alcohol linker is stable to the basic conditions of Fmoc deprotection but is readily cleaved by strong acid (TFA), making it compatible with the Fmoc/tBu strategy.
- DIC/OxymaPure Coupling: The combination of a carbodiimide, such as DIC, with an additive like OxymaPure® is a highly efficient and low-racemization method for peptide bond formation.[9] DIC activates the carboxylic acid of the incoming amino acid to form a reactive O-acylisourea intermediate. OxymaPure® then reacts with this intermediate to form an active ester, which is less prone to side reactions and racemization compared to the O-acylisourea itself.
- On-Resin Cyclization: Performing the cyclization while the peptide is still attached to the solid support offers the advantage of "pseudo-dilution." The individual peptide chains are physically separated on the resin beads, which sterically hinders intermolecular reactions and favors the desired intramolecular cyclization.
- TFA Cleavage Cocktail: The cleavage cocktail containing TFA, TIS, and water is a standard and effective formulation.[17] TFA is the strong acid that cleaves the peptide from the resin and removes the acid-labile protecting groups. TIS acts as a cation scavenger, trapping the reactive carbocations generated from the protecting groups (e.g., trityl and tert-butyl cations), thus preventing them from reattaching to the peptide or causing other side reactions. Water is also included as a scavenger.

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